molecular formula C22H27BrN2O2S B13384127 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

Cat. No.: B13384127
M. Wt: 463.4 g/mol
InChI Key: UTINOWOSWSPFLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several steps. One of the key steps includes the formation of the indole core, which is then functionalized to introduce the pyrrolidine and sulfonyl groups. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: Industrial production of eletriptan hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to obtain the final pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions: Eletriptan hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can yield halogenated derivatives .

Scientific Research Applications

Eletriptan hydrobromide has several scientific research applications:

Mechanism of Action

Eletriptan hydrobromide exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of blood vessel tone and neurotransmitter release. By activating these receptors, eletriptan hydrobromide reduces inflammation and alleviates migraine symptoms .

Properties

Molecular Formula

C22H27BrN2O2S

Molecular Weight

463.4 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H

InChI Key

UTINOWOSWSPFLJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br

Origin of Product

United States

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